4-Chloro-D-phenylalanine
CAS No.: 14091-08-8
Cat. No.: VC21537964
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14091-08-8 |
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Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | (2R)-2-amino-3-(4-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | NIGWMJHCCYYCSF-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])Cl |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)Cl |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])Cl |
Chemical Structure and Properties
Chemical Structure
4-Chloro-D-phenylalanine has the molecular formula C₉H₁₀ClNO₂, with a structural configuration that maintains the amino acid backbone while incorporating a chlorine atom at the para position of the phenyl ring . This modification significantly influences the compound's interactions with biological systems. The D-configuration refers to the stereochemistry at the alpha carbon, distinguishing it from the more commonly occurring L-amino acids found in proteins.
Physicochemical Properties
The physicochemical properties of 4-Chloro-D-phenylalanine are essential considerations for researchers working with this compound. Table 1 summarizes these key properties:
Property | Value |
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Molecular Formula | C₉H₁₀ClNO₂ |
Molar Mass | 199.63 g/mol |
Density | 1.336±0.06 g/cm³ (Predicted) |
Melting Point | 260°C |
Boiling Point | 339.5±32.0°C (Predicted) |
Flash Point | 176.6°C |
Water Solubility | Slightly soluble |
Vapor Pressure | 4.46E-06 mmHg at 25°C |
Physical Appearance | White powder |
pKa | 2.18±0.10 (Predicted) |
Recommended Storage | -20°C |
Table 1: Physicochemical properties of 4-Chloro-D-phenylalanine
The relatively high melting point of 4-Chloro-D-phenylalanine indicates strong intermolecular forces, which is typical for amino acids due to their zwitterionic nature in solid state. Its limited water solubility presents challenges for certain research applications but can be advantageous in others, particularly where controlled release or specific environmental interactions are desired.
Synthesis Methods
Chemical Synthesis of Chiral D-phenylalanine
A notable method for synthesizing 4-Chloro-D-phenylalanine involves a two-step process utilizing chiral catalysts. This approach has addressed previous challenges in D-phenylalanine production, which traditionally suffered from high costs and low optical purity that limited industrial scalability .
The synthesis method comprises:
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Hydro-reduction of (Z)-2-acetylaminohydroxyphenylarsonic acid 3-(4-chloro-phenyl-)-vinylformic acid using a transition metal-organophosphorus coordination system as a chiral catalyst, yielding acetylaminohydroxyphenylarsonic acid D-phenylalanine .
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Hydrolysis reaction of the intermediate to remove the ethanoyl group, resulting in 4-chloro-D-phenylalanine .
The specific reaction conditions typically involve:
Applications and Research Significance
Pharmaceutical Development
4-Chloro-D-phenylalanine serves as a critical building block in pharmaceutical research, particularly for developing medications targeting neurological disorders . The unique structural properties of this compound allow it to interact with specific receptors in the central nervous system. While its precise mechanism of action remains somewhat elusive, research suggests it may function as an agonist at specific receptors, including the N-methyl-D-aspartate (NMDA) receptor .
The BOC-protected version of this compound (Boc-4-chloro-D-phenylalanine) is frequently used in peptide synthesis workflows within pharmaceutical research, providing a protected amino acid that can be incorporated into larger peptide structures with controlled reactivity .
Protein Engineering
In protein engineering, 4-Chloro-D-phenylalanine provides researchers with a valuable tool for investigating protein structure and function. By incorporating this modified amino acid into proteins, scientists can:
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Create unique spectroscopic handles for tracking protein dynamics
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Introduce specific interaction sites for binding studies
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Alter protein stability and folding characteristics
The D-configuration provides additional advantages by introducing structural constraints that can influence protein folding and stability in ways that L-amino acids cannot, offering new avenues for protein design and optimization.
Biochemical Research
4-Chloro-D-phenylalanine plays a significant role in studies related to neurotransmitter activity, helping scientists understand the role of amino acids in brain function and signaling pathways . The chlorine substitution modifies the electronic properties of the phenyl ring, potentially affecting interactions with neuroreceptors and transport proteins. This makes it valuable for investigating structure-activity relationships in neurobiological systems.
Anticancer Research
Recent investigations have revealed potential applications of 4-Chloro-D-phenylalanine in developing targeted anticancer therapies . The unique properties of this compound may enable the creation of cancer treatments with:
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Enhanced selectivity for cancer cells
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Reduced side effects compared to traditional chemotherapeutics
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Novel mechanisms of action that could overcome resistance to existing treatments
While research in this area is still evolving, early findings suggest promising directions for future therapeutic developments using this compound as a starting point.
Analytical Chemistry
In analytical chemistry, 4-Chloro-D-phenylalanine serves as a valuable tool for quantifying amino acids in biological samples . Its distinct chemical signature enables researchers to develop more accurate metabolic studies and improve detection methods for amino acid analysis. The compound's stability and defined physicochemical properties make it particularly useful as an internal standard or reference compound in various analytical techniques.
Bioconjugation and Drug Delivery
4-Chloro-D-phenylalanine has applications in bioconjugation techniques, particularly for attaching peptides to enhance delivery systems. The compound can be incorporated into peptide sequences to improve:
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Pharmacokinetic properties of therapeutic agents
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Target specificity of drug delivery vehicles
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Stability of peptide-based therapeutics in biological environments
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Controlled release profiles of active pharmaceutical ingredients
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